

# Petrosterol: A Technical Guide to its Chemical Identity, Biological Activity, and Experimental Analysis

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## Compound of Interest

Compound Name: Petrosterol

Cat. No.: B1216724

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Petrosterol**, a naturally occurring sterol found in marine sponges, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of **Petrosterol**, detailing its chemical identifiers, biological activities, and methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the properties and applications of this marine-derived compound.

## Chemical Identifiers and Properties

**Petrosterol** is a C29 marine sterol characterized by a unique cyclopropane ring in its side chain. Its chemical identity is established through various identifiers, which are crucial for accurate documentation and research.

Identifier Type	Value	Source
CAS Number	67314-15-2	PubChem
Molecular Formula	C <sub>29</sub> H <sub>48</sub> O	PubChem
IUPAC Name	(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol	PubChem
InChI	InChI=1S/C29H48O/c1-18(24-16-20(24)3)6-7-19(2)25-10-11-26-23-9-8-21-17-22(30)12-14-27(21)28(23,4)15-13-29(25,26)5/h18-26,30H,6-17H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26+,28+,29-/m1/s1	PubChem
InChIKey	MYSVYXAPJVICDE-KWHVYTJSSA-N	PubChem
SMILES	C--INVALID-LINK-- [C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C">C@HC5C[C@H]5C	PubChem
Canonical SMILES	C--INVALID-LINK-- [C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C">C@HC5C[C@H]5C	PubChem
Molecular Weight	412.7 g/mol	PubChem

## Biological Activity and Therapeutic Potential

**Petrosterol** has been primarily isolated from marine sponges, notably from the species *Petrosia ficiformis* and *Ianthella* sp. Research has indicated that **Petrosterol** and its derivatives possess significant biological activities, particularly cytotoxic effects against a range of human cancer cell lines.

### Anticancer Activity

Studies have demonstrated that **Petrosterol** and its oxidized derivatives, **petrosterol-3,6-dione** and 5 $\alpha$ ,6 $\alpha$ -epoxy-**petrosterol**, exhibit cytotoxic activity against several human cancer cell lines, including:

- A549 (Lung carcinoma)
- HL-60 (Promyelocytic leukemia)
- MCF-7 (Breast adenocarcinoma)
- SK-OV-3 (Ovarian cancer)
- U937 (Histiocytic lymphoma)

Furthermore, the derivatives of **Petrosterol** have been shown to induce apoptosis in HL-60 cells, suggesting a potential mechanism for their anticancer effects.

### Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of **Petrosterol** are limited, the broader class of phytosterols, to which **Petrosterol** belongs, has been shown to possess anti-inflammatory effects. The potential mechanisms for these effects are thought to involve the modulation of key inflammatory signaling pathways, such as the NF- $\kappa$ B pathway. Further research is warranted to specifically elucidate the anti-inflammatory potential and mechanisms of **Petrosterol**.

## Experimental Protocols

This section provides detailed methodologies for the isolation of **Petrosterol** and the assessment of its biological activities.

## Isolation of Petrosterol from Petrosia ficiformis

The following protocol outlines a general procedure for the extraction and isolation of **Petrosterol** from the marine sponge *Petrosia ficiformis*. Optimization of the protocol may be required based on the specific sample and laboratory conditions.

Materials:

- Fresh or frozen *Petrosia ficiformis* sponge tissue
- Methanol (MeOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate (EtOAc)
- High-Performance Liquid Chromatography (HPLC) system
- C18 reverse-phase HPLC column
- Acetonitrile (ACN)
- Water

Procedure:

- Extraction:
  - Homogenize the sponge tissue with a blender.
  - Extract the homogenized tissue sequentially with a mixture of MeOH and CH<sub>2</sub>Cl<sub>2</sub> (1:1 v/v) at room temperature. Repeat the extraction process three times to ensure complete

extraction of the compounds.

- Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- Silica Gel Column Chromatography:
  - Dissolve the crude extract in a minimal amount of  $\text{CH}_2\text{Cl}_2$  and adsorb it onto a small amount of silica gel.
  - Pack a silica gel column with hexane.
  - Apply the adsorbed crude extract to the top of the column.
  - Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
  - Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
  - Combine fractions containing compounds with similar TLC profiles.
- High-Performance Liquid Chromatography (HPLC):
  - Further purify the fractions containing **Petrosterol** using a C18 reverse-phase HPLC column.
  - Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water. The specific ratio will need to be optimized.
  - Monitor the elution at a suitable wavelength (e.g., 205 nm) and collect the peak corresponding to **Petrosterol**.
  - Confirm the identity and purity of the isolated **Petrosterol** using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).



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Workflow for the isolation of **Petrosterol**.

## Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

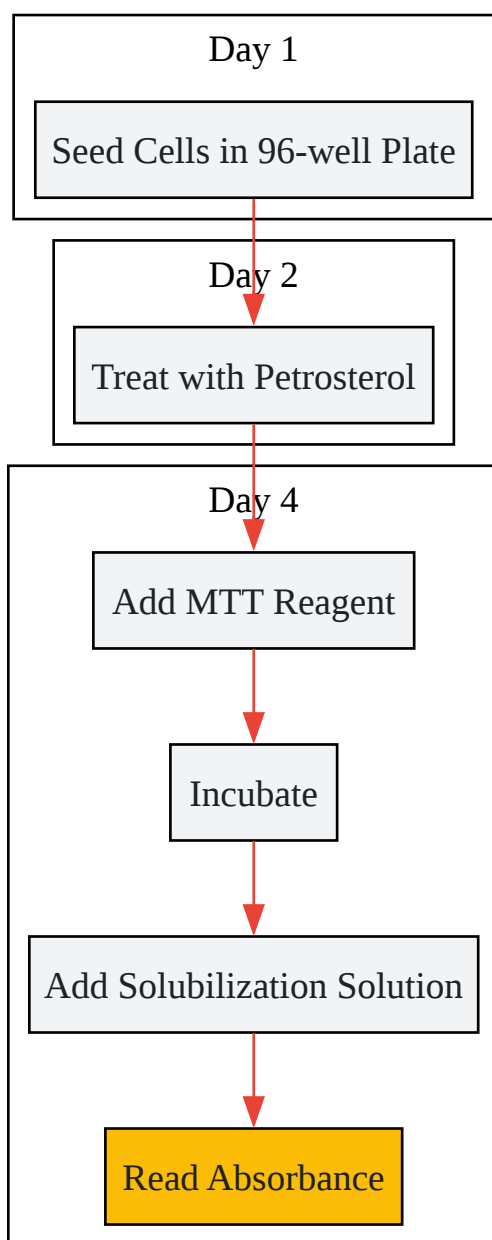
- Cancer cell lines (e.g., A549, HL-60, MCF-7, SK-OV-3, U937)
- Complete cell culture medium
- **Petrosterol** stock solution (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding:
  - Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment:
  - Prepare serial dilutions of **Petrosterol** in complete cell culture medium.
  - Remove the old medium from the wells and add the medium containing different concentrations of **Petrosterol**. Include a vehicle control (medium with the same

concentration of the solvent used to dissolve **Petrosterol**).

- Incubation:
  - Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- MTT Addition:
  - After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
- Solubilization:
  - Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement:
  - Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration of **Petrosterol** compared to the vehicle control. The IC<sub>50</sub> value (the concentration of **Petrosterol** that inhibits 50% of cell growth) can be determined from the dose-response curve.



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Experimental workflow for the MTT assay.

## Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

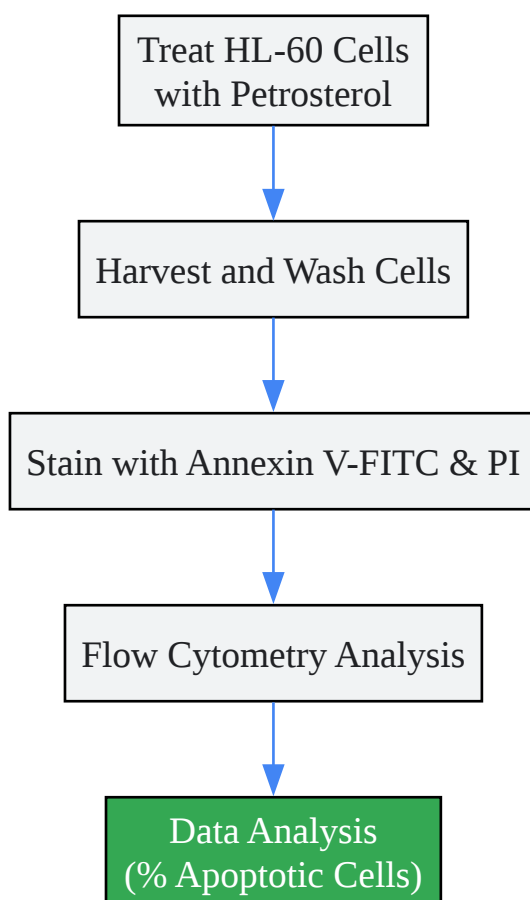
**Materials:**

- HL-60 cells
- Complete cell culture medium
- **Petrosterol** stock solution
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

**Procedure:**

- Cell Treatment:
  - Treat HL-60 cells with different concentrations of **Petrosterol** for a specified time. Include a vehicle control.
- Cell Harvesting and Washing:
  - Harvest the cells by centrifugation.
  - Wash the cells twice with cold PBS.
- Staining:
  - Resuspend the cells in the provided binding buffer.
  - Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
  - Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
  - Analyze the stained cells using a flow cytometer.

- Four populations of cells can be distinguished:
  - Viable cells (Annexin V-negative, PI-negative)
  - Early apoptotic cells (Annexin V-positive, PI-negative)
  - Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
  - Necrotic cells (Annexin V-negative, PI-positive)
- Data Analysis:
  - Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by **Petrosterol**.



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Workflow for the Annexin V/PI apoptosis assay.

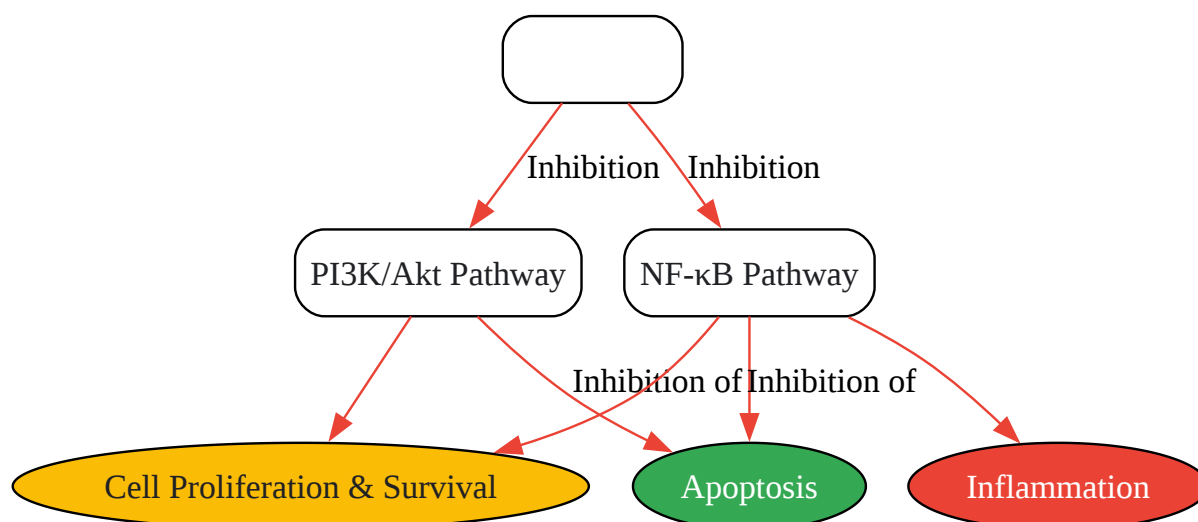
## Signaling Pathways

While the specific signaling pathways modulated by **Petrosterol** are still under investigation, the anticancer and anti-inflammatory activities of the broader class of phytosterols are known to involve the regulation of key cellular signaling cascades. It is plausible that **Petrosterol** exerts its effects through similar mechanisms.

## Potential Anticancer Signaling Pathways

Phytosterols have been reported to influence several signaling pathways implicated in cancer progression, including:

- **PI3K/Akt Pathway:** This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to decreased cancer cell survival and proliferation.
- **NF- $\kappa$ B Pathway:** The NF- $\kappa$ B transcription factor plays a key role in inflammation and cell survival. Its inhibition can suppress tumor growth and induce apoptosis.



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Potential signaling pathways modulated by **Petrosterol**.

Further research is necessary to definitively identify the specific molecular targets and signaling pathways directly affected by **Petrosterol** in cancer cells.

## Conclusion

**Petrosterol** is a marine-derived natural product with demonstrated cytotoxic and apoptotic activities against various cancer cell lines. This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this compound. The detailed chemical information and experimental protocols presented herein are intended to facilitate further investigation into the mechanisms of action and potential applications of **Petrosterol** in drug discovery and development. Future studies should focus on elucidating the specific signaling pathways modulated by **Petrosterol** to fully understand its therapeutic potential.

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